molecular formula C10H5ClN6O B2502797 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine CAS No. 1370598-55-2

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine

Cat. No.: B2502797
CAS No.: 1370598-55-2
M. Wt: 260.64
InChI Key: MQVPDLPASRPSGD-UHFFFAOYSA-N
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Description

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 1,2,4-oxadiazole ring at position 5. This structural arrangement is critical for its biological activity, particularly in antimicrobial applications .

Properties

IUPAC Name

5-(4-chloropyrimidin-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN6O/c11-8-6(3-13-5-15-8)10-16-9(17-18-10)7-4-12-1-2-14-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVPDLPASRPSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)C3=CN=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine-Oxadiazole Coupling Strategy

This approach involves pre-forming the pyrimidine and oxadiazole rings separately before coupling them. A representative pathway includes:

  • Pyrimidine Core Preparation : Starting from 4,5-dichloropyrimidine, a nucleophilic substitution reaction introduces a functional group at the 5-position (e.g., amino or hydroxyl) to enable subsequent coupling.
  • Oxadiazole Synthesis : Pyrazine-2-carbonitrile is converted to its amidoxime derivative via reaction with hydroxylamine hydrochloride in ethanol under reflux. Cyclization with a carbonyl source (e.g., triphosgene) forms the 1,2,4-oxadiazole ring.
  • Coupling Reaction : The oxadiazole intermediate is coupled to the pyrimidine core using a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on the functional groups.

Tandem Cyclization Approach

Alternative methods employ one-pot multi-component reactions to assemble the heterocyclic system. For example, a mixture of pyrazine-2-carboxamide, trichloroacetonitrile, and ammonium acetate in acetic acid undergoes cyclization under microwave irradiation to form the pyrimidine-oxadiazole hybrid. While efficient, this method often requires stringent temperature control (80–120°C) and yields (~60%) that necessitate further optimization.

Chlorination Strategies

Regioselective chlorination at the pyrimidine’s 4-position is critical. Two methods are prevalent:

Direct Chlorination Using POCl₃

Treatment of the 5-substituted pyrimidine intermediate with phosphorus oxychloride (POCl₃) in the presence of a catalytic base (e.g., N,N-diethylaniline) at reflux (110°C) achieves >85% conversion. The reaction proceeds via nucleophilic substitution, where the hydroxyl or amino group at the 4-position is replaced by chlorine.

Halogen Exchange Reactions

In cases where bromine occupies the 4-position, halogen exchange using copper(I) chloride in dimethylformamide (DMF) at 150°C provides the chloro derivative. This method is less common due to side reactions but offers an alternative when direct chlorination fails.

Key Intermediates and Their Synthesis

5-Amino-4-chloropyrimidine

Synthesized via ammonolysis of 4,5-dichloropyrimidine in aqueous ammonia at 0–5°C. This intermediate serves as a versatile precursor for coupling reactions.

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic Acid

Formed by cyclizing pyrazine-2-carbonitrile with hydroxylamine and subsequent oxidation with potassium permanganate. Carboxylic acid derivatives enable esterification or amidation for coupling to the pyrimidine core.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Coupling Reactions : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote decomposition at elevated temperatures. Optimal conditions for Suzuki-Miyaura couplings involve toluene/ethanol (3:1) at 80°C.
  • Cyclization Steps : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150W).

Purification Techniques

Crude products often require column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis confirms purity >95%.

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (DMSO-d₆) displays characteristic signals for pyrimidine (δ 8.9–9.1 ppm) and oxadiazole (δ 8.3–8.5 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 261.02 [M+H]⁺, consistent with the molecular formula C₁₀H₅ClN₆O.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Pyrimidine-Oxadiazole Coupling Nucleophilic substitution, Suzuki coupling 70–75 High regioselectivity, scalable Multi-step, costly catalysts
Tandem Cyclization One-pot multi-component reaction 50–60 Rapid, fewer intermediates Low yield, purification challenges
Direct Chlorination POCl₃-mediated chlorination 85–90 High efficiency Harsh conditions, safety concerns

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are proposed to enhance safety during chlorination steps. Solvent recovery systems (e.g., distillation for DMF) reduce costs and environmental impact. Regulatory compliance necessitates stringent control of genotoxic impurities (e.g., residual POCl₃), achievable via aqueous washes and activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in core structure, substituents, and oxadiazole isomerism, which influence physicochemical properties and biological efficacy. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents/Oxadiazole Type Biological Activity Synthesis Method References
4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine Pyrimidine 4-Cl, 5-(1,2,4-oxadiazol-5-yl-pyrazine) Antimicrobial (notable vs. S. aureus) 1,3-dipolar cycloaddition
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-Cl, 5-(2-thienyl) Not specified Cyclization with POCl₃
2-(3-Pyrimidyl-1,2,4-oxadiazol-5-yl)-cinnamyl Cinnamyl 1,2,4-oxadiazol-5-yl-pyrimidine Antibacterial (4× metronidazole) Condensation/cyclization
Thieno-triazolopyrimidines with oxadiazole Thieno-triazolopyrimidine 3-aryl-1,2,4-oxadiazol-5-yl Antimicrobial Domino reaction (1,3-dipolar)
5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 1,3,4-oxadiazole, 4-thio Moderate antimicrobial Cyclization with thiourea

Key Structural Differences and Implications

Core Structure: Pyrimidine vs. Cinnamyl Derivatives: The cinnamyl backbone in prioritizes planar geometry, which may enhance intercalation with bacterial DNA or enzymes .

Oxadiazole Isomerism: 1,2,4-Oxadiazole (as in the target compound) vs.

Substituent Effects :

  • Pyrazine vs. Thienyl/Phenyl : The pyrazine substituent in the target compound provides additional nitrogen atoms for hydrogen bonding, likely enhancing interactions with bacterial targets (e.g., S. aureus enzymes) compared to thienyl or phenyl groups .
  • Chloro vs. Thio Groups : The 4-chloro substituent in the target compound may improve electrophilicity, whereas 4-thio derivatives (e.g., ) introduce sulfur-based nucleophilicity, affecting reactivity and metabolic stability .

Biological Activity

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is a complex organic compound that incorporates multiple heterocyclic structures, specifically pyrimidine, pyrazine, and oxadiazole. Its unique configuration, featuring a chlorine atom at the 4-position of the pyrimidine ring and a 3-pyrazin-2-yl substituent, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and inhibition of this enzyme can lead to significant effects on cell proliferation.

Mode of Action

The compound interacts with CDK2 to inhibit its activity, which in turn affects cellular signaling pathways related to cell cycle progression. This inhibition results in reduced cell growth and may provide a basis for its use in cancer therapy.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been reported to have minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • The compound also demonstrates antibiofilm activity, which is crucial for treating infections caused by biofilm-forming bacteria .
  • Enzyme Inhibition :
    • Preliminary studies indicate that related compounds can act as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM . This suggests potential applications in treating bacterial infections and cancer.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives containing pyrazole and oxadiazole moieties. The most active derivative exhibited an MIC value of 0.25 μg/mL against multiple pathogens and demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin .

Case Study 2: Cancer Cell Line Inhibition

Research involving cancer cell lines showed that derivatives could significantly inhibit cell growth through their action on CDK2. The inhibition led to cell cycle arrest at specific phases, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityIC50 Values
Compound APyrazole derivativeAntimicrobial0.22 μg/mL
Compound BOxadiazole derivativeCDK2 inhibitor12.27 μM
Compound CSimilar structureAntibacterial0.25 μg/mL

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